tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate: is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,7-diazaspiro[4.5]decane-2-methanol with tert-butyric acid chloride to produce the corresponding esterification product . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties, making this compound unique in its applications and reactivity.
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-12(17)13(20)19-10-7-16(11-19)5-8-18(9-6-16)14(21)22-15(2,3)4/h12H,5-11,17H2,1-4H3 |
InChI Key |
UMCBJMNQOSRUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CCN(CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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